N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-4-methyl-3-nitrobenzenesulfonamide
Overview
Description
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O7S and its molecular weight is 488.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.08650661 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized derivatives of N-Trifluoromethyl-N-nitrosobenzenesulfonamide, including compounds with electron-donating or withdrawing groups, by reacting trifluoronitrosomethane with hydroxylamine at low temperatures, followed by treatment with a base in the presence of arenesulfonyl halides. This methodology extends to the synthesis of N-trifluoromethyl-N-nitroso-amide, -carbamate, and -urea derivatives, demonstrating the versatility of this compound in creating a variety of functional materials (梅木 & 宮野, 1985).
Computational Studies
- A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), was derived and characterized using SCXRD studies and spectroscopic tools. Computational studies at the DFT/B3LYP/6-311G++(d,p) level provided insights into the structural and electronic properties, with computational spectral data showing excellent agreement with experimental results. This demonstrates the compound's potential in material science and computational chemistry applications (Murthy et al., 2018).
Electrochemical Properties
- The cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide was studied, revealing insights into the electrochemical reduction processes. The findings contribute to understanding the electrochemical behavior of sulfonamide derivatives, which could be relevant for designing electrochemical sensors or synthesis pathways (Zanoni & Stradiotto, 1991).
Properties
IUPAC Name |
N-[4-hydroxy-3-(1,1,1-trifluoro-5-methyl-2,4-dioxohexan-3-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O7S/c1-10(2)18(27)17(19(28)20(21,22)23)14-8-12(5-7-16(14)26)24-33(31,32)13-6-4-11(3)15(9-13)25(29)30/h4-10,17,24,26H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBGKINANTYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(C)C)C(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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